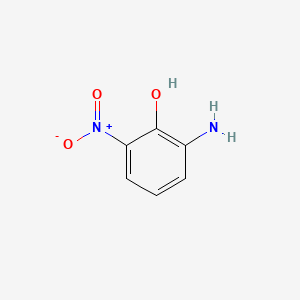
2-Amino-6-nitrophenol
Cat. No. B1276892
Key on ui cas rn:
603-87-2
M. Wt: 154.12 g/mol
InChI Key: AACMNEWXGKOJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09090596B2
Procedure details


2.27 g of N,N′-carbonyldiimidazole (14 mmol, 1.4 eq) in a homogeneous suspension in 6 ml of ethyl acetate were added to 1.54 g of 2-amino-6-nitrophenol (10 mmol, 1 eq) in solution in 10 ml of ethyl acetate. The reaction medium was vigorously stirred for 3 hours, and then 10 ml of water were added. The stirring was continued for 15 minutes, before evaporating off approximately ¾ of the ethyl acetate. The reaction medium was brought to 0° C. and then 2 ml of 37% hydrochloric acid were added. The stirring was again continued for 15 minutes. The reaction medium was filtered. The solid obtained was washed with a 1 N hydrochloric acid solution, with water and with a water-ethanol (4:1) mixture, and then oven-dried. 1.3 g of product were obtained in the form of a pale yellow solid. Yield=73%.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
2.27 g
Type
reactant
Reaction Step One





Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[OH:11].O.[C:13](OCC)(=[O:15])C>>[N+:8]([C:4]1[C:3]2[O:11][C:13](=[O:15])[NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9]
|
Inputs


Step One
[Compound]
|
Name
|
N,N′-carbonyldiimidazole
|
|
Quantity
|
2.27 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=CC=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction medium was vigorously stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The stirring was continued for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before evaporating off approximately ¾ of the ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2 ml of 37% hydrochloric acid were added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The stirring was again continued for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction medium was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a 1 N hydrochloric acid solution, with water and with a water-ethanol (4:1) mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
oven-dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2NC(OC21)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
